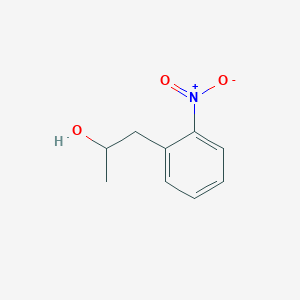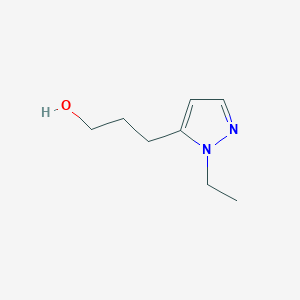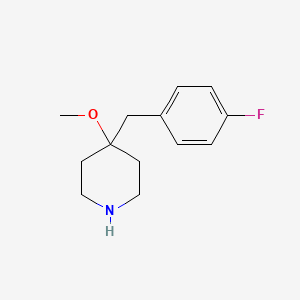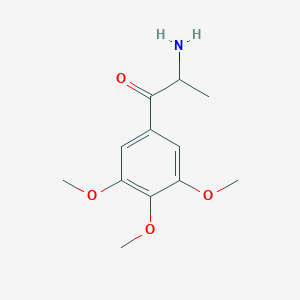
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with a bromoethyl group and a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(1-Bromoethyl)benzene-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can selectively modify active site residues, leading to enzyme inactivation .
相似化合物的比较
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: This compound also features a sulfonyl fluoride group and is used in similar applications, particularly in click chemistry.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties, this compound is used in biological studies and as a protease inhibitor.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor in biochemical research.
Uniqueness
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and biological research .
属性
分子式 |
C8H8BrFO2S |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
3-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,1H3 |
InChI 键 |
MLKZGXHENZIXMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


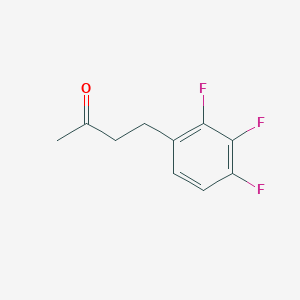
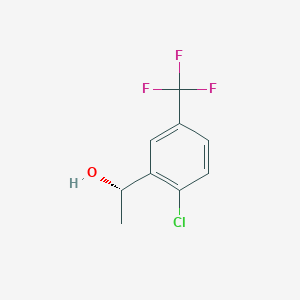


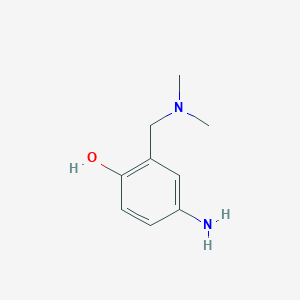
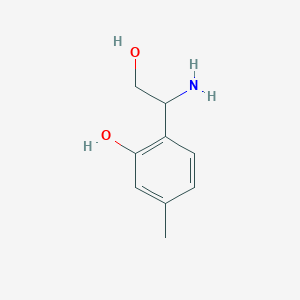

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
